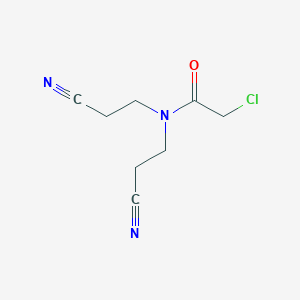

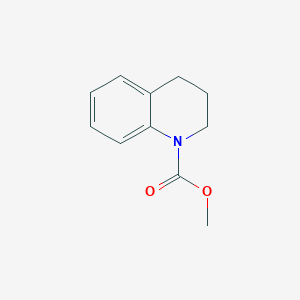

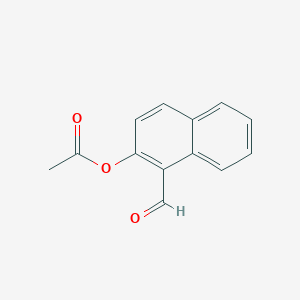

![molecular formula C14H13NO5S2 B1621430 3-[5-[(4-羟基-3-甲氧基苯基)亚甲基]-4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基]丙酸 CAS No. 7025-18-5](/img/structure/B1621430.png)

3-[5-[(4-羟基-3-甲氧基苯基)亚甲基]-4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基]丙酸

描述

The compound “3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid” is also known as 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- . It is one of the end-products from gut microbiota from dietary polyphenols . It is a caffeine metabolite which showed high antioxidant activity .

Molecular Structure Analysis

The molecular formula of this compound is C10H10O4 . The IUPAC Standard InChI is InChI=1S/C10H10O4/c1-14-9-6-7 (2-4-8 (9)11)3-5-10 (12)13/h2-6,11H,1H3, (H,12,13) .Physical And Chemical Properties Analysis

The compound is a white crystalline or crystalline powder . It is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and dichloromethane . The melting point of the compound is approximately 187-189 °C .科学研究应用

光动力治疗应用

- Pişkin、Canpolat 和 Öztürk (2020 年) 的研究调查了具有高单线态氧量子产率的新型锌酞菁化合物的合成和表征。这些化合物,包括用席夫碱基团取代的衍生物,表现出对光动力治疗有用的特性,表明具有潜在的癌症治疗应用 (Pişkin, Canpolat, & Öztürk, 2020)。

抗菌活性

- Rahman、Mukhtar、Ansari 和 Lemiére (2005 年) 从 10-十一烯酸酰肼合成新型噻唑烷-4-酮和噻喃-4-酮衍生物,展示了结构多样性和抗菌分析的潜力 (Rahman 等人,2005 年)。

- Gouda、Berghot、Shoeib 和 Khalil (2010 年) 专注于合成和评估新型噻唑烷酮、噻唑啉和噻吩衍生物的抗菌性,突出了它们对各种微生物的有希望的活性 (Gouda 等人,2010 年)。

合成具有生物活性的新衍生物

- Božić 等人 (2017 年) 合成了一系列 2-(5-芳基亚甲基-2,4-二氧代四氢噻唑-3-基)丙酸及其甲酯,并评估了它们对各种癌细胞系的抗增殖活性。研究表明,这些化合物具有显着的抗增殖作用,特别是对 HCT116 细胞 (Božić 等人,2017 年)。

- Salih 和 Al-Messri (2022 年) 对吡喃并吡唑衍生物的合成及其作为中效润滑油多功能添加剂的评估进行了研究,证明了它们作为铜缓蚀剂、防锈剂和抗氧化剂的潜力 (Salih & Al-Messri, 2022)。

作用机制

Target of Action

It has been used to inhibitprostaglandin E2 production , suggesting that it may interact with enzymes involved in prostaglandin synthesis.

Mode of Action

It is a phenylpropanoid and can be derived from the microbial transformation of dietary polyphenols . It is known to have high antioxidant activity , which suggests that it may exert its effects by neutralizing harmful free radicals in the body.

Biochemical Pathways

HMPA is involved in the phenylpropanoid pathway , a major secondary metabolic pathway in plants that produces a wide variety of compounds with diverse biological activities. It is also a metabolite of caffeine, indicating its involvement in the caffeine metabolic pathway .

Pharmacokinetics

After oral administration of HMPA in Sprague-Dawley rats, intact and conjugated HMPAs were detected in the bloodstream, reaching the maximum concentration in 15 minutes . HMPA undergoes rapid conversion into conjugates, which broadly distribute to organs with similar profiles (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs) . This suggests that HMPA undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .

Result of Action

HMPA has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It significantly enhanced absolute grip strength . Additionally, HMPA improved hepatic glucose and lipid metabolism, and inhibited muscular lipid metabolism and protein catabolism .

安全和危害

未来方向

属性

IUPAC Name |

3-[5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S2/c1-20-10-6-8(2-3-9(10)16)7-11-13(19)15(14(21)22-11)5-4-12(17)18/h2-3,6-7,16H,4-5H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLPDGYOWIZQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377851 | |

| Record name | AC1MCHO5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

CAS RN |

7025-18-5 | |

| Record name | 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7025-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1MCHO5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,6-Dimethylphenyl)sulfanyl]aniline](/img/structure/B1621350.png)

![1-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)phenyl]urea](/img/structure/B1621362.png)